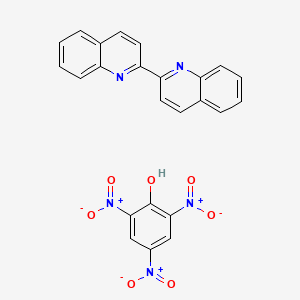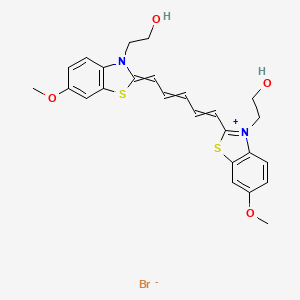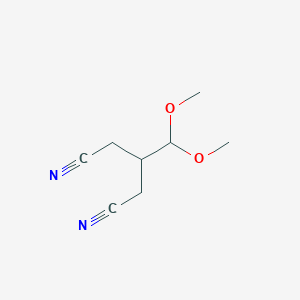
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is a chemical compound with a complex structure that includes chlorine, bromine, and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate typically involves the reaction of 2,5-dibromobenzaldehyde with phosphorus oxychloride and dimethyl phosphite. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,5-dichlorophenyl)ethenyl dimethyl phosphate
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethenyl dimethyl phosphate
Uniqueness
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it particularly valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
64050-65-3 |
|---|---|
Fórmula molecular |
C10H10Br2ClO4P |
Peso molecular |
420.42 g/mol |
Nombre IUPAC |
[(E)-2-chloro-1-(2,5-dibromophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10Br2ClO4P/c1-15-18(14,16-2)17-10(6-13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3/b10-6+ |
Clave InChI |
GCPZJLMNTRBBDG-UXBLZVDNSA-N |
SMILES isomérico |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Br)Br |
SMILES canónico |
COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)


![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
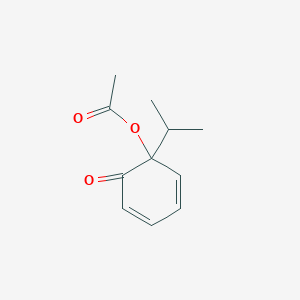
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
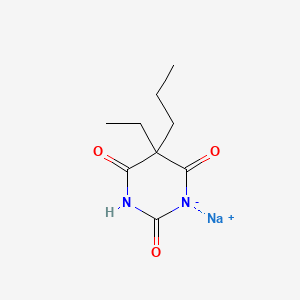
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
